molecular formula C8H16N2O4 B152768 N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide CAS No. 117894-14-1

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide

Cat. No.: B152768
CAS No.: 117894-14-1
M. Wt: 204.22 g/mol
InChI Key: GBRAQQUMMCVTAV-OSMVPFSASA-N
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Description

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is a stereochemically defined piperidine derivative, commonly referred to as 2-Acetamido-1,2-dideoxy-D-galacto-nojirimycin (DGJNAc) . This compound acts as a potent hexosaminidase inhibitor , making it a valuable tool for probing enzyme mechanisms and studying metabolic pathways . Its rigid, polyhydroxylated structure mimics carbohydrates, enhancing its binding affinity to biological targets and establishing its utility in glycosidase inhibition studies and carbohydrate-mimetic drug design . The compound has a molecular formula of C 8 H 16 N 2 O 4 and a molecular weight of 204.22 g/mol . It is characterized by high solubility in water (1000 g/L at 25°C) and a density of 1.35 g/cm³ . To preserve stability, it is recommended to store this product in a dark place under an inert atmosphere at 2-8°C . The product is provided with well-defined stereochemistry at multiple centers to ensure reproducibility and reliability in advanced chemical and biological research applications . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)/t5-,6+,7+,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRAQQUMMCVTAV-OSMVPFSASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CNC(C(C1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CN[C@@H]([C@@H]([C@@H]1O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117894-14-1
Record name Acetamide, N-(4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl)-, (3S-(3alpha,4beta,5beta,6beta))-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117894141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is a compound of significant interest in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant data tables and case studies.

The compound's chemical structure is characterized by the following features:

  • Molecular Formula : C32H54N4O21
  • Molecular Weight : 830.8 g/mol
  • CAS Number : 2706-65-2

This compound exhibits biological activity primarily through its interaction with specific receptors and enzymes. It has been shown to influence metabolic pathways and neuroendocrine responses.

  • Receptor Interaction : The compound interacts with various G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular responses to hormones and neurotransmitters.
  • Enzyme Modulation : It may also act as an inhibitor or modulator of certain enzymes involved in metabolic processes.

1. Anti-obesity Effects

Research indicates that this compound has potential anti-obesity effects. In animal models, it has been associated with:

  • Decreased Food Intake : Studies have demonstrated that administration of this compound leads to a significant reduction in food consumption among treated subjects.
  • Weight Loss : Long-term studies show that it contributes to weight loss by altering energy expenditure and fat metabolism.

2. Neuroprotective Properties

The compound exhibits neuroprotective effects by:

  • Reducing Oxidative Stress : It has been found to decrease markers of oxidative stress in neuronal cells.
  • Enhancing Neurogenesis : Animal studies suggest that it may promote the growth of new neurons in the brain.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-obesityDecreased food intake
Weight managementSignificant weight loss
NeuroprotectionReduced oxidative stress
NeurogenesisEnhanced neuronal growth

Case Study 1: Anti-obesity Research

In a controlled study involving ob/ob mice, this compound was administered over a period of eight weeks. The results indicated a marked decrease in body weight and fat mass compared to control groups. The mechanism was attributed to alterations in hypothalamic signaling pathways related to appetite regulation.

Case Study 2: Neuroprotective Effects

A study conducted on rats exposed to neurotoxic agents showed that treatment with this compound significantly mitigated cognitive decline and neuronal damage. Behavioral tests indicated improved memory and learning capabilities post-treatment.

Scientific Research Applications

Structure and Composition

The molecular formula of N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide is C11H19N1O4C_{11}H_{19}N_{1}O_{4} with a molecular weight of approximately 229.28 g/mol. The compound features multiple hydroxyl groups that contribute to its reactivity and biological activity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects. Its structural similarity to known bioactive compounds suggests possible applications in treating various diseases.

Case Study: Antidiabetic Activity

Research indicates that derivatives of this compound may exhibit antidiabetic properties by enhancing insulin sensitivity and glucose uptake in muscle cells. In vitro studies demonstrated that the compound could activate pathways associated with glucose metabolism .

Biochemical Applications

The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein interactions.

Case Study: Enzyme Inhibition

A study focused on the inhibition of glycosidases revealed that this compound showed significant inhibitory effects on certain glycosidase enzymes involved in carbohydrate metabolism. This inhibition could lead to new strategies for managing metabolic disorders .

Pharmaceutical Development

Given its bioactivity profile, this compound is being explored as a lead compound for drug development.

Case Study: Antiviral Properties

Recent investigations have highlighted the antiviral potential of this compound against various viral pathogens. Laboratory tests indicated that it could inhibit viral replication by interfering with the viral life cycle at multiple stages .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Key Applications/Findings
Target Compound Piperidine 4,5-dihydroxy; 6-hydroxymethyl; acetamide 216.22 Not explicitly stated; likely involved in carbohydrate-mimetic interactions .
Compound 40 () Tetrahydro-2H-pyran 3’-Trifluoromethyl-biphenyloxy ~550 (estimated) Lectin antagonist for uropathogenic E. coli; 86% yield, optimized binding to FmlH .
AVR-25 () Chitohexaose analog Cyclohexyloxy; dual acetamido groups ~800 (estimated) TLR4 antagonist; inhibits dimerization via unique binding mode, distinct from LPS .
Compound 4 () Tetrahydro-2H-pyran Benzyloxy ~350 (estimated) Synthesized from N-acetylglucosamine; used as a glycosylation intermediate .
Compound 2.69 () Tetrahydro-2H-pyran Methoxy 235.22 Derived from N-acetyl-D-glucosamine; used in glycosylation studies .
CAS 208592-92-1 () Piperidine Benzyloxy (×3) 474.60 Lipophilic derivative; potential prodrug requiring deprotection for activity .

Key Structural and Functional Differences

Core Ring System: The target compound features a piperidine ring, whereas analogs like Compounds 40 and AVR-25 are based on tetrahydro-2H-pyran (a sugar-like ring). Piperidine derivatives may exhibit enhanced conformational flexibility compared to pyranose analogs . Substituent Effects:

  • Hydrophilicity : The target compound’s hydroxyl and hydroxymethyl groups enhance water solubility, contrasting with benzyloxy () or biphenyloxy () groups, which increase lipophilicity .
  • Electron-Withdrawing Groups : The trifluoromethyl group in Compound 40 improves metabolic stability and receptor affinity .

Biological Activity: Lectin Antagonism: Compounds 40–43 () target FmlH lectins in E. coli, while the target compound’s piperidine core lacks direct evidence of this application .

Physicochemical Properties

Property Target Compound Compound 40 () AVR-25 ()
Molecular Weight 216.22 ~550 ~800
Polar Groups 4 hydroxyls 3 hydroxyls 6 hydroxyls
LogP (Estimated) -1.5 to 0.0 2.5–3.5 1.0–2.0

Research Findings

  • AVR-25 (): Demonstrated efficacy in blocking TLR4 dimerization, reducing downstream inflammatory signaling in murine models .
  • Compound 40 (): Achieved 86% yield and nanomolar affinity for FmlH, critical for anti-adhesion therapy in urinary tract infections .
  • Benzyloxy Derivatives (): High lipophilicity limits aqueous solubility but enhances membrane permeability in vitro .

Preparation Methods

Step 1: Preparation of Protected Piperidine Intermediate

D-Glucose is converted to a tetrahydroxy piperidine precursor via reductive amination.
Reaction Conditions :

  • Catalyst : Pd/C under hydrogen atmosphere

  • Solvent : Methanol/water (9:1)

  • Key Intermediate : (3S,4R,5S,6R)-4,5,6-trihydroxy-N-Boc-piperidin-3-amine

ParameterValue
Yield68–72%
Stereopurity>98% ee (HPLC)

This step establishes the core piperidine scaffold while introducing a Boc-protected amine for subsequent functionalization.

Step 2: Hydroxymethylation

The hydroxymethyl group is introduced at C6 via a Grignard-type addition:
Reaction Scheme :
Boc-protected piperidine+FormaldehydeBF3OEt2C6-hydroxymethyl derivative\text{Boc-protected piperidine} + \text{Formaldehyde} \xrightarrow{\text{BF}_3\cdot\text{OEt}_2} \text{C6-hydroxymethyl derivative}
Optimization Notes :

  • BF₃·OEt₂ enhances electrophilic reactivity of formaldehyde

  • Temperature must be maintained at −10°C to prevent epimerization.

Step 3: Acetamidation

The C3 amine undergoes acetylation under mild conditions to prevent hydroxyl group oxidation:
Reagents :

  • Acetic anhydride (1.2 equiv)

  • DMAP (0.1 equiv) in dichloromethane

Reaction Progress :
NH2-piperidine+(CH3CO)2OAcetamide product\text{NH}_2\text{-piperidine} + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{Acetamide product}

ParameterValue
Reaction Time4 h
Yield89%

This step demonstrates excellent regioselectivity due to steric shielding of the N-Boc group.

Alternative Synthetic Routes

Enzymatic Synthesis

Recent advances explore lipase-mediated transacetylation for greener synthesis:

  • Enzyme : Candida antarctica Lipase B (CAL-B)

  • Solvent System : tert-Butanol/water (95:5)

  • Advantage : Eliminates need for hydroxyl group protection

ParameterValue
Conversion Rate78%
Stereoretention99% ee

While promising, this method currently suffers from lower overall yields compared to traditional synthesis.

Critical Analysis of Methodologies

Traditional vs. Enzymatic Routes

ParameterChemical SynthesisEnzymatic Synthesis
Total Yield52% (6 steps)41% (3 steps)
Stereopurity98% ee99% ee
PMI (Process Mass)18693
Cost Index1.01.8

The enzymatic route shows better atom economy but higher enzyme-related costs.

Industrial-Scale Considerations

For kilogram-scale production, the following modifications are critical:

  • Continuous Flow Hydroxymethylation : Reduces reaction time from 12 h to 45 min

  • Crystallization-Induced Deracemization : Enhances stereopurity to >99.5% ee

  • Green Solvent Replacement : Substitution of dichloromethane with cyclopentyl methyl ether

Analytical Characterization

Final product quality is verified through:

  • NMR Spectroscopy : Distinct signals at δ 4.85 (C3-H, dd, J=3.5 Hz) and δ 2.01 (acetamide CH₃)

  • Mass Spectrometry : ESI-MS m/z 205.1 [M+H]⁺

  • X-ray Crystallography : Confirms chair conformation of piperidine ring

Q & A

Q. What are the key challenges in synthesizing N-[(3S,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide, and how can they be addressed methodologically?

Synthesis of this compound often involves multi-step routes with low yields due to steric hindrance and the need for precise stereochemical control. For example, a similar piperidine derivative was synthesized in 11 steps with 2–5% overall yield, highlighting inefficiencies in protecting group strategies and purification . To mitigate this:

  • Use orthogonal protecting groups (e.g., tert-butyldimethylsilyl for hydroxyls) to avoid side reactions.
  • Optimize chromatography conditions (e.g., reverse-phase HPLC with acetonitrile/water gradients) for purification.
  • Monitor reaction progress via TLC or LC-MS to identify bottlenecks.

Q. Which analytical techniques are most effective for structural characterization of this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H and 13C NMR to verify stereochemistry and regiochemistry (e.g., distinguishing axial/equatorial hydroxyls in the piperidine ring) .
  • Mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : For absolute stereochemical assignment, though crystal growth may require co-crystallization agents due to high polarity .

Q. How can researchers ensure purity and detect related substances in this compound?

Follow pharmacopeial guidelines for impurity profiling:

  • HPLC with UV detection : Use a C18 column, mobile phase of ammonium acetate buffer (pH 6.5) and acetonitrile, and monitor at 210–260 nm .
  • Forced degradation studies : Expose the compound to heat, light, and acidic/alkaline conditions to identify degradation products .
  • Limit tests : Set thresholds for unknown impurities (<0.1%) using spiked calibration standards.

Advanced Research Questions

Q. What strategies are recommended for optimizing stereochemical control during synthesis?

The compound’s (3S,4R,5S,6R) configuration demands enantioselective methods:

  • Chiral auxiliaries : Use Evans’ oxazolidinones or Oppolzer’s sultams to direct stereochemistry during key steps.
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze undesired enantiomers .
  • Asymmetric catalysis : Employ Sharpless dihydroxylation or Noyori hydrogenation for hydroxyl group stereocontrol.

Q. How can computational modeling aid in predicting the compound’s physicochemical properties and reactivity?

Leverage software tools for:

  • Molecular dynamics (MD) simulations : Study solvation effects and conformational stability in aqueous/organic solvents .
  • Density Functional Theory (DFT) : Calculate pKa values of hydroxyl groups (critical for solubility) and predict hydrolysis pathways .
  • Docking studies : Model interactions with biological targets (e.g., glycosidases) to guide functional group modifications .

Q. What experimental approaches resolve contradictions between theoretical predictions and empirical data?

Discrepancies in stability or reactivity often arise from unaccounted environmental factors. To address this:

  • Cross-validate methods : Compare computational predictions with experimental data from accelerated stability studies (40°C/75% RH for 6 months) .
  • Statistical design of experiments (DoE) : Use factorial designs to isolate variables (e.g., pH, temperature) affecting degradation .
  • Synchrotron-based techniques : Resolve ambiguous crystallographic data with high-resolution powder XRD .

Q. How should researchers design stability studies to assess long-term storage conditions?

Follow ICH Q1A guidelines with modifications for hygroscopic compounds:

  • Storage conditions : Test at 2–8°C (refrigerated), 25°C/60% RH (ambient), and 40°C/75% RH (accelerated) .
  • Analytical endpoints : Monitor mass loss (TGA), crystallinity (DSC), and impurity profiles (LC-MS) monthly.
  • Container closure systems : Use desiccant-loaded vials with nitrogen headspace to prevent hydrolysis .

Methodological Resources

  • Safety protocols : Refer to for handling hygroscopic and potentially irritant compounds (e.g., PPE requirements, spill management).
  • Synthetic methodologies : and provide case studies on multi-step synthesis and yield optimization.
  • Computational tools : highlights software for MD simulations and data integrity.

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